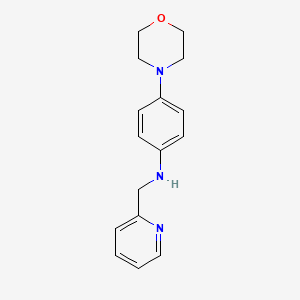
8-Dimethylaminomethyl-7-hydroxy-3-(2-methoxy-phenoxy)-2-methyl-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
A coumarin derivative, specifically 8-Dimethylaminomethyl-7-hydroxy-chromen-2-one, has been synthesized and characterized using single-crystal X-ray diffraction, showcasing its structural and fluorescent properties. This compound crystallizes in a monoclinic system and exhibits significant quantum chemical characteristics and fluorescence, indicating its potential in optical applications and chemical sensing (Sheng Li, Jingyu Huang, Ying Wang, P. Liu, 2014).
Chemical Reactions and Derivatives
The reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines leads to the formation of novel cyclic phosphonic analogs. These reactions highlight the versatility of chromen derivatives in producing compounds with potential applications in medicinal chemistry and materials science (Budzisz Elż, Pastuszko Slawomir, 1999).
Cytotoxic Activities
Synthetic efforts on chromen derivatives have led to compounds showing significant cytotoxic activities against various cancer cell lines, indicating their potential as therapeutic agents. The exploration of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes showcases the chromen scaffold's utility in designing novel anticancer compounds (M. Vosooghi, S. Rajabalian, et al., 2010).
Biological Screening
The synthesis and biological screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One derivatives have demonstrated their utility in identifying compounds with significant bactericidal and cytotoxic activities. This line of research opens up avenues for developing new antimicrobial and anticancer agents based on the chromen structure (K. Khan, Z. Saify, et al., 2003).
Mechanism of Action
Target of Action
The primary target of SMR000145659 is currently under investigation. Some studies suggest that it may have inhibitory effects on resistant staphylococcus aureus biofilm-forming capacity by targeting the molecular chaperone dnak .
Mode of Action
SMR000145659 interacts with its target, DnaK, to inhibit the formation of biofilms by Staphylococcus aureus. This interaction is dose-dependent, with increasing concentrations of SMR000145659 exhibiting increasing blockade of biofilm formation .
Biochemical Pathways
The exact biochemical pathways affected by SMR000145659 are still under investigation. Its ability to inhibit biofilm formation suggests that it may interfere with the pathways involved in bacterial growth and adherence .
Result of Action
The primary result of SMR000145659’s action is the inhibition of biofilm formation by Staphylococcus aureus. This can potentially reduce the viability of these bacterial colonies and improve their susceptibility to antimicrobial agents .
properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12-19(26-17-8-6-5-7-16(17)24-4)18(23)13-9-10-15(22)14(11-21(2)3)20(13)25-12/h5-10,22H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAPQFQJMRFACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Dimethylaminomethyl-7-hydroxy-3-(2-methoxy-phenoxy)-2-methyl-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2427283.png)
![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide](/img/structure/B2427284.png)
![3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2427286.png)
![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2427289.png)
![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2427292.png)
-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B2427293.png)
![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2427294.png)

![4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2427297.png)
![N-[(2-Propan-2-yloxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2427298.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2427299.png)